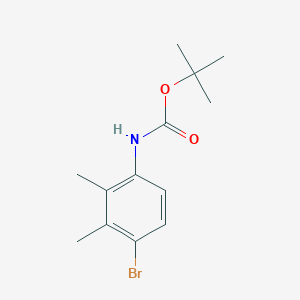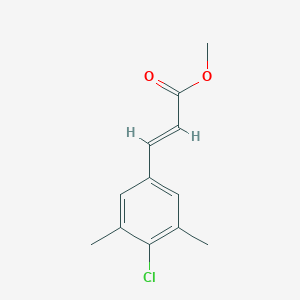
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Br2FO2 and a molecular weight of 311.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzaldehyde core. It is commonly used in various chemical syntheses and research applications due to its unique reactivity and structural properties.
Preparation Methods
The synthesis of 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-3-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions . The reaction conditions often require a solvent such as acetic acid or dichloromethane and may involve catalysts to enhance the reaction rate and yield.
Industrial production methods for this compound may involve large-scale bromination processes with optimized reaction parameters to ensure high purity and yield. The use of automated reactors and continuous flow systems can further improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. Common reagents for these reactions include sodium amide, thiourea, and sodium alkoxide.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzaldehydes, while oxidation and reduction reactions produce carboxylic acids and alcohols, respectively .
Scientific Research Applications
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique functional groups make it a valuable building block for various chemical transformations.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators. Its structural features allow for the exploration of structure-activity relationships in biological systems.
Medicine: Research into potential therapeutic applications of derivatives of this compound is ongoing. It may serve as a precursor for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry: In industrial settings, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde depends on its specific application and the molecular targets involved. In chemical reactions, the compound’s functional groups interact with reagents and catalysts to form new bonds and products. In biological systems, derivatives of this compound may interact with enzymes, receptors, or other biomolecules to modulate their activity. The exact pathways and molecular targets vary based on the specific context and application .
Comparison with Similar Compounds
4,6-Dibromo-2-fluoro-3-methoxybenzaldehyde can be compared with other similar compounds, such as:
4,6-Dibromo-2-fluoro-3-hydroxybenzaldehyde: This compound has a hydroxyl group instead of a methoxy group, which can significantly alter its reactivity and applications.
4,6-Dibromo-2-fluoro-3-methylbenzaldehyde: The presence of a methyl group instead of a methoxy group can affect the compound’s physical and chemical properties.
4,6-Dibromo-2-fluoro-3-nitrobenzaldehyde: The nitro group introduces different electronic effects and reactivity compared to the methoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct reactivity and versatility in various applications .
Properties
IUPAC Name |
4,6-dibromo-2-fluoro-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDZTXMWEVQGDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1F)C=O)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Chlorophenyl)-3-iodoimidazo[1,2-a]pyrimidine](/img/structure/B6292952.png)

![6-Bromo-2-(4-chlorophenyl)-3-iodo-8-methylimidazo[1,2-a]pyridine](/img/structure/B6292961.png)











